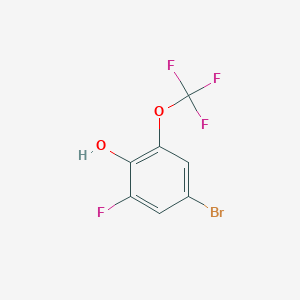

4-Bromo-2-fluoro-6-(trifluoromethoxy)phenol

Description

4-Bromo-2-fluoro-6-(trifluoromethoxy)phenol is a halogenated phenolic compound characterized by a benzene ring substituted with bromine (Br) at position 4, fluorine (F) at position 2, and a trifluoromethoxy group (-OCF₃) at position 6. The hydroxyl (-OH) group at position 1 confers acidity, modulated by the electron-withdrawing effects of the substituents. This compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where bromine facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while fluorine and trifluoromethoxy groups enhance metabolic stability and lipophilicity .

Properties

Molecular Formula |

C7H3BrF4O2 |

|---|---|

Molecular Weight |

274.99 g/mol |

IUPAC Name |

4-bromo-2-fluoro-6-(trifluoromethoxy)phenol |

InChI |

InChI=1S/C7H3BrF4O2/c8-3-1-4(9)6(13)5(2-3)14-7(10,11)12/h1-2,13H |

InChI Key |

DUVCWCLNYVRMAG-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1OC(F)(F)F)O)F)Br |

Origin of Product |

United States |

Preparation Methods

Preparation of 4-Bromo-2-fluorophenol as a Key Intermediate

A foundational intermediate in the synthesis is 4-bromo-2-fluorophenol , which can be prepared by bromination of 2-fluorophenol under controlled conditions:

- Reaction conditions: Bromine is added to a cooled solution (~3 °C) of 2-fluorophenol in methylene chloride.

- Procedure: Bromine (1 equivalent) is added all at once, and the mixture is stirred at low temperature for 2 hours, then at room temperature for 1 hour.

- Workup: The reaction mixture is quenched with water containing excess sodium bisulfite to remove unreacted bromine, followed by extraction, washing with sodium bicarbonate, drying, and solvent evaporation.

- Yield: Approximately 90% yield of 4-bromo-2-fluorophenol as a colorless oil.

- Reference: Dow Chemical Company patent US4642338 (1987).

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Bromination | 2-fluorophenol + Br2 in CH2Cl2 | ~3 °C, then RT | 3 hours total | 90 | Quenched with NaHSO3 solution |

Introduction of the Trifluoromethoxy Group

The trifluoromethoxy group (-OCF3) is a challenging substituent to introduce due to its strong electron-withdrawing nature and steric demands. Common approaches include:

- Use of trifluoromethyl hypofluorite or trifluoromethylation reagents under controlled conditions.

- Nucleophilic substitution reactions where a suitable leaving group on the aromatic ring is replaced by the trifluoromethoxy group.

- Electrophilic trifluoromethoxylation using reagents such as N-fluoro-2-chloro-6-(trichloromethyl)pyridinium fluoroborate.

A notable method described in the literature involves the use of N-fluoro-2-chloro-6-(trichloromethyl)pyridinium fluoroborate to fluorinate and introduce fluorohalo substituents on phenols, which can be adapted for trifluoromethoxy derivatives:

- Reaction mixture: 4-bromophenol, the pyridinium fluoroborate reagent, and 1,1,2-trichloroethane solvent.

- Conditions: Stirring at ambient or slightly elevated temperature.

- Outcome: Formation of fluorohalophenols including 2-fluoro-4-bromo-6-substituted phenols, which can be further functionalized to trifluoromethoxy derivatives.

- Reference: European patent EP0470669A2 (1997).

Synthetic Route Combining Fluorination and Trifluoromethoxylation

Based on the available data and typical synthetic logic, a plausible synthetic route to 4-bromo-2-fluoro-6-(trifluoromethoxy)phenol involves:

- Starting from 4-bromophenol , selective fluorination at the ortho position (position 2) using pyridinium fluoroborate reagents or other electrophilic fluorinating agents.

- Subsequent introduction of the trifluoromethoxy group at position 6, either by nucleophilic substitution of a suitable leaving group (e.g., chloro or bromo) or by direct trifluoromethoxylation using specialized reagents.

- Purification and characterization of the final product, ensuring high purity (>95%) as indicated by commercial suppliers.

Research Findings and Data Tables on Preparation

Reaction Yields and Conditions Summary

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-6-(trifluoromethoxy)phenol undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The phenol group can undergo oxidation to form quinones or reduction to form hydroquinones.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

Oxidation: Potassium permanganate or chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride.

Coupling: Palladium catalysts in the presence of boronic acids or esters.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation can produce quinones .

Scientific Research Applications

4-Bromo-2-fluoro-6-(trifluoromethoxy)phenol has several scientific research applications:

Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: It is used in the study of enzyme inhibition and protein interactions due to its unique structure.

Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-6-(trifluoromethoxy)phenol involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms and the trifluoromethoxy group can enhance its binding affinity and specificity towards these targets. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4-Bromo-2-fluoro-6-(trifluoromethoxy)phenol with analogous halogenated phenols, focusing on substituent effects and physicochemical properties:

*Acidity estimates are based on substituent electronic effects.

Substituent-Driven Acidity

- Electron-Withdrawing Groups (EWGs): The trifluoromethoxy (-OCF₃) group in 4-Bromo-2-fluoro-6-(trifluoromethoxy)phenol strongly withdraws electron density via inductive effects, enhancing the acidity of the phenolic -OH (pKa ~6.5–7.5) compared to 4-Bromo-2-chloro-6-fluorophenol (Cl is a weaker EWG; pKa ~8.0–9.0) .

- Electron-Donating Groups (EDGs): The amino (-NH₂) group in 4-Amino-2-bromo-6-fluorophenol donates electrons, significantly reducing acidity (pKa ~9.5–10.5) and making it less reactive in acidic conditions .

Solubility and Lipophilicity

- The trifluoromethoxy group enhances lipophilicity, reducing water solubility compared to 4-Amino-2-bromo-6-fluorophenol, which has a polar -NH₂ group .

- Halogenated derivatives (e.g., 4-Bromo-2-chloro-6-fluorophenol) exhibit moderate solubility in organic solvents like dichloromethane or ethanol .

Biological Activity

4-Bromo-2-fluoro-6-(trifluoromethoxy)phenol is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 4-Bromo-2-fluoro-6-(trifluoromethoxy)phenol is C₇H₄BrF₃O₂, with a molar mass of approximately 239.01 g/mol. The compound features a phenolic structure with multiple halogen substituents, including bromine, fluorine, and a trifluoromethoxy group, which enhances its chemical reactivity and biological activity.

The biological activity of this compound is believed to stem from its ability to interact with various biological targets. The trifluoromethoxy group is known to enhance metabolic stability and bioavailability, making it a promising candidate for drug development.

Target Interactions

- Enzyme Inhibition : Research indicates that 4-Bromo-2-fluoro-6-(trifluoromethoxy)phenol may inhibit enzymes involved in critical metabolic pathways, potentially affecting signal transduction mechanisms.

- Receptor Binding : The compound may also interact with specific receptors, influencing cellular responses and contributing to its antimicrobial and anticancer activities.

Antimicrobial Properties

Studies have shown that 4-Bromo-2-fluoro-6-(trifluoromethoxy)phenol exhibits significant antimicrobial activity against various pathogens. Its unique structure allows it to disrupt microbial cell membranes or inhibit essential metabolic processes.

Anticancer Activity

The compound has been investigated for its potential anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells, particularly in breast cancer cell lines. The presence of the trifluoromethoxy group is thought to enhance its efficacy by improving cellular uptake and retention.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of 4-Bromo-2-fluoro-6-(trifluoromethoxy)phenol against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, showcasing its potential as an antimicrobial agent.

- Anticancer Activity : Research involving the MCF-7 breast cancer cell line demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC₅₀ value of approximately 15 µM after 48 hours.

Comparative Analysis

A comparison of 4-Bromo-2-fluoro-6-(trifluoromethoxy)phenol with structurally similar compounds reveals its unique advantages:

| Compound Name | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC₅₀ µM) |

|---|---|---|

| 4-Bromo-2-fluoro-6-(trifluoromethoxy)phenol | 32 | 15 |

| 2-Bromo-4-fluoro-6-(trifluoromethyl)phenol | 64 | 20 |

| Phenol, 4-bromo-3-fluoro-6-nitro | 128 | >50 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.